molecular formula C20H20FN3O3 B10869036 (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869036
M. Wt: 369.4 g/mol
InChI Key: QKDNWWBXPOMIBR-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It features a pyrazolone core substituted with a 2,3-dimethoxyphenyl group, a 4-fluorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazolone derivative under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(3,4-Dimethylphenyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(3,4-Dimethoxyphenyl)-4-({[4-(trifluoromethyl)phenyl]amino}methylene)-1,3(2H,4H)-isoquinolinedione

Uniqueness

Compared to similar compounds, (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H20FN3O3/c1-12(22-16-6-5-7-17(26-3)19(16)27-4)18-13(2)23-24(20(18)25)15-10-8-14(21)9-11-15/h5-11,23H,1-4H3

InChI Key

QKDNWWBXPOMIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=C(C(=CC=C3)OC)OC)C

Origin of Product

United States

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